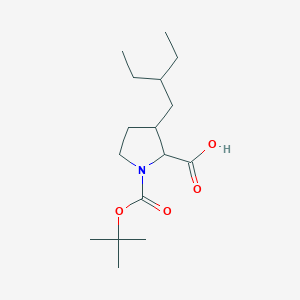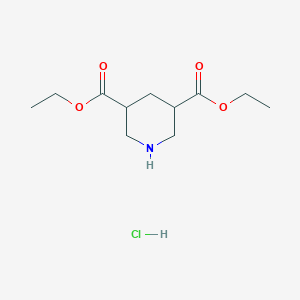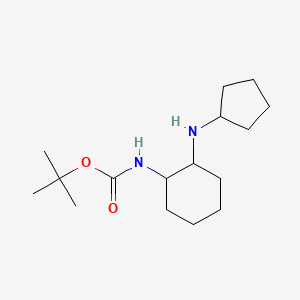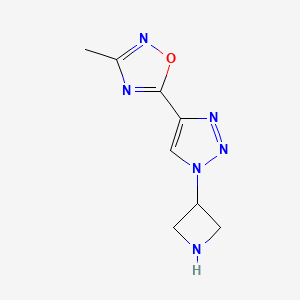
5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole
Descripción general
Descripción
The compound “5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole” is a complex organic molecule that contains several heterocyclic rings including azetidine, 1,2,3-triazole, and 1,2,4-oxadiazole . These rings are common in many biologically active compounds and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine, 1,2,3-triazole, and 1,2,4-oxadiazole rings. The presence of nitrogen in these rings would likely result in characteristic resonances in NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the azetidine, 1,2,3-triazole, and 1,2,4-oxadiazole rings. These could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially increase its polarity .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis and Cytotoxicity
Research has demonstrated the preparation of hybrids involving 1,3,4-oxadiazoles and 1,2,5-oxadiazoles tethered from ursane and lupane cores with 1,2,3-triazole. These compounds were tested for cytotoxicity against cancer cells, with some demonstrating marked cytotoxic activity towards specific cell lines, indicating potential for cancer treatment applications. The length of the carbon spacer group and the introduction of additional ester linkers were found to be crucial for cytotoxicity, highlighting the importance of structural modifications in enhancing biological activity (Popov et al., 2020).
Antimicrobial Activity
Several studies have synthesized new derivatives of 1,2,4-oxadiazole and 1,2,3-triazole, finding strong antimicrobial properties. These findings suggest these compounds could serve as effective agents against various microbial infections, with structure-activity relationship studies aiding in understanding the specific features contributing to antimicrobial efficacy (Krolenko et al., 2016).
Antiprotozoal and Anticancer Applications
The synthesis of novel dihydropyrrolo[3,4-d][1,2,3]triazoles incorporating 1,2,4-oxadiazole and 1,2,3-triazole moieties has been reported, with the compounds exhibiting significant anti-protozoal and anti-cancer activities. This underlines the potential of such heterocyclic compounds in the development of new therapeutic agents (Dürüst et al., 2012).
Inhibition of Glycogen Phosphorylase
Research into the synthesis of conjugates involving D-glucose, 1,3,4-oxadiazole, and 1,2,3-triazole has been carried out with the aim of inhibiting glycogen phosphorylase, an enzyme target for managing diabetes. The compounds synthesized showed inhibition constants in the micromolar range, presenting a basis for further exploration in diabetes therapy (Kun et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
5-[1-(azetidin-3-yl)triazol-4-yl]-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O/c1-5-10-8(15-12-5)7-4-14(13-11-7)6-2-9-3-6/h4,6,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJARHTDGHQTRFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



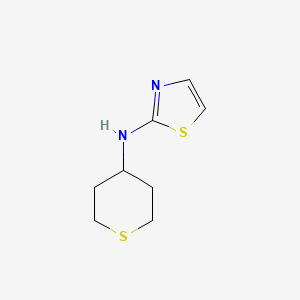
![1-(tert-Butoxycarbonyl)-3-[3-(4-fluorophenoxy)phenyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1469939.png)
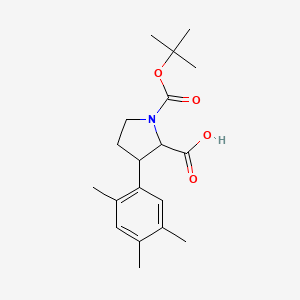
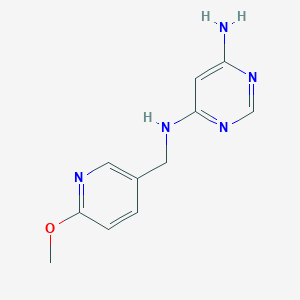
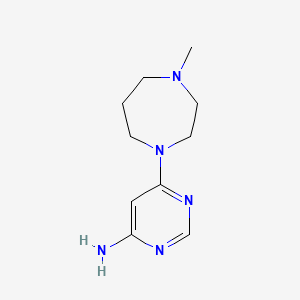
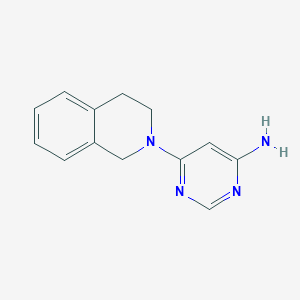
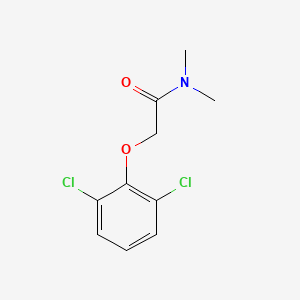
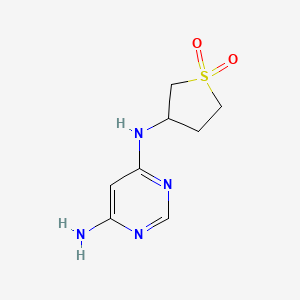
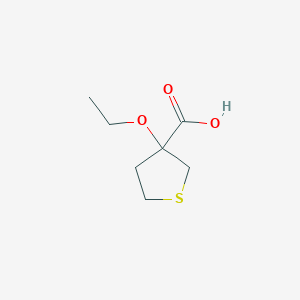
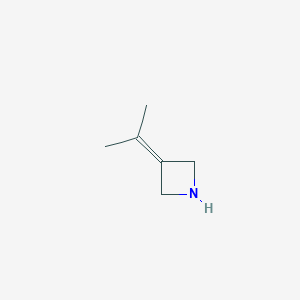
![3-[(3-Fluorophenyl)methylidene]azetidine](/img/structure/B1469955.png)
